

A Comparative Guide to the Bioequivalence of Doxycycline Hyclate and Vibramycin Calcium

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Compound of Interest

Compound Name: Vibramycin calcium

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For researchers, scientists, and drug development professionals, understanding the bioequivalence of different formulations of an active pharmaceutical ingredient is critical for generic drug development, clinical trial design, and therapeutic interchangeability. This guide provides an objective comparison of the bioequivalence between doxycycline hyclate and Vibramycin, with a particular focus on the calcium oral suspension formulation, supported by available experimental data.

Executive Summary

Doxycycline is a broad-spectrum tetracycline antibiotic widely used to treat a variety of bacterial infections. It is available in different salt forms, including hyclate and calcium, to improve its physicochemical properties and bioavailability. Bioequivalence studies are essential to ensure that generic formulations perform comparably to the innovator product.

This guide summarizes findings from key bioequivalence studies comparing different doxycycline hyclate formulations and provides available pharmacokinetic data for the **Vibramycin calcium** oral suspension. While direct comparative bioequivalence studies between doxycycline hyclate and **Vibramycin calcium** are not readily available in the published literature, existing data for each formulation provide valuable insights into their respective pharmacokinetic profiles.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters from bioequivalence studies involving doxycycline hyclate capsules and available data for **Vibramycin calcium** oral suspension.

Table 1: Bioequivalence of Doxycycline Hyclate (100 mg Capsules)[1]

Parameter	Test Product (Doxycycline Hyclate)	Reference Product (Vibramycin® Hyclate)	90% Confidence Interval
AUC ₀₋₄ (ng·h/mL)	28,586.5	29,047.5	95.98% - 109.56%
AUC _{0-∞} (ng·h/mL)	Not Reported	Not Reported	92.21% - 107.66%
C _{max} (ng/mL)	1,715.1	1,613.3	93.90% - 112.56%
T _{max} (h)	1.88 (median)	2.00 (median)	Not Applicable
t _{1/2} (h)	16.49	16.75	Not Reported

Table 2: Pharmacokinetic Parameters of **Vibramycin Calcium** Oral Suspension[2][3]

Parameter	Vibramycin® Calcium (Doxycycline Calcium) Oral Suspension
Dose	200 mg
C _{max} (mcg/mL)	2.6
T _{max} (h)	2
Concentration at 24h (mcg/mL)	1.45

Note: The data in Table 2 are from the **Vibramycin Calcium** product label and were not obtained from a direct comparative bioequivalence study with doxycycline hyclate.

A study comparing doxycycline hyclate capsules to a "nonhyclate" oral suspension, which is likely the doxycycline calcium formulation, found no statistically significant differences in the overall extent of absorption (bioavailability) but did observe statistically significant differences in

the rate of absorption.[4] This suggests that while both forms deliver a similar amount of the drug to the bloodstream, the speed at which this occurs may differ.

Experimental Protocols

Bioequivalence Study of Doxycycline Hyclate Capsules[1]

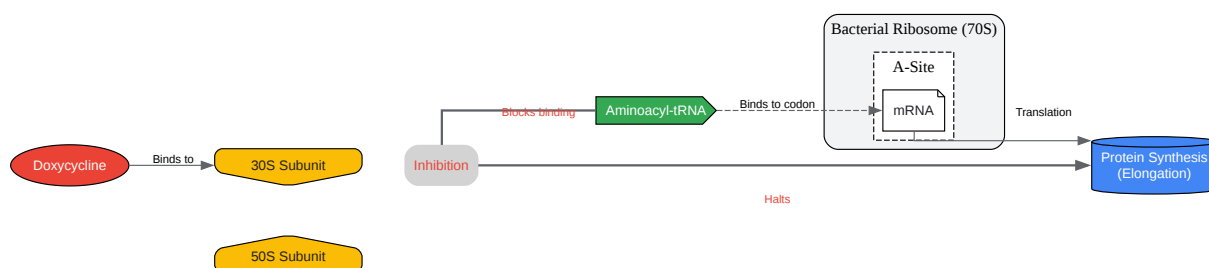
A randomized, balanced, two-way cross-over study was conducted to evaluate the bioequivalence of a generic doxycycline hyclate 100 mg capsule (test product) and the reference product, Vibramycin® 100 mg capsules.

- Study Population: 24 healthy male volunteers.
- Study Design: Single-dose, two-period, two-sequence crossover design with a 2-week washout period between doses.
- Drug Administration: A single 100 mg capsule of either the test or reference product was administered with 240 mL of water after an overnight fast.
- Blood Sampling: Venous blood samples were collected at 0 (pre-dose) and at specified time points up to 48 hours post-dose.
- Analytical Method: Plasma concentrations of doxycycline were determined using a validated high-performance liquid chromatography (HPLC) method.
- Pharmacokinetic Analysis: The pharmacokinetic parameters, including AUC_{0-t} , $AUC_{0-\infty}$, C_{max} , T_{max} , and $t_{1/2}$, were calculated using non-compartmental methods.
- Statistical Analysis: Analysis of variance (ANOVA) was performed on the log-transformed AUC and C_{max} data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and C_{max} were calculated to determine bioequivalence.

Mandatory Visualizations

Doxycycline Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Doxycycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It specifically binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[5]

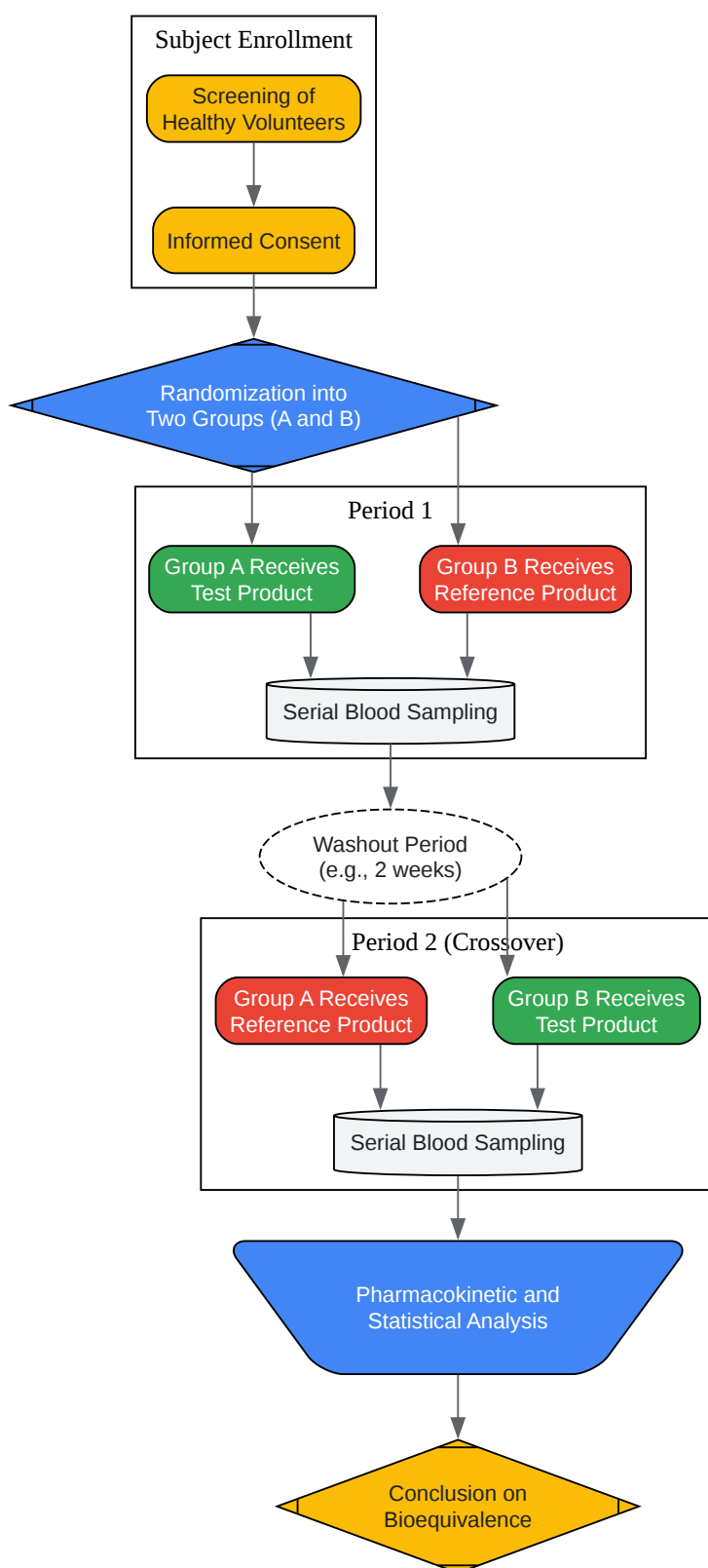


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Caption: Doxycycline's mechanism of action on the bacterial ribosome.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the typical workflow of a crossover bioequivalence study, as described in the protocol for the doxycycline hyclate capsule comparison.



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Caption: A typical crossover bioequivalence study workflow.

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